

synthesis route for N-(2-hydroxyethyl)-N-methylacetamide

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Compound of Interest

Compound Name: *N*-(2-hydroxyethyl)-*N*-methylacetamide

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An In-Depth Technical Guide to the Synthesis of **N-(2-hydroxyethyl)-N-methylacetamide**

Abstract

N-(2-hydroxyethyl)-N-methylacetamide, a versatile specialty chemical, finds significant application as a high-boiling, aprotic polar solvent and as a key intermediate in the synthesis of various organic compounds. Its unique combination of a hydroxyl group and an amide functionality imparts desirable properties, including excellent solvency for a wide range of polymers and resins, as well as utility in formulations for coatings, inks, and electronic materials. This technical guide provides a comprehensive overview of the primary synthesis routes for **N-(2-hydroxyethyl)-N-methylacetamide**, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The content is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing, offering field-proven insights to guide laboratory synthesis and process scale-up.

Introduction: Chemical Profile and Industrial Significance

N-(2-hydroxyethyl)-N-methylacetamide, also known by the CAS number 13243-26-8, is a clear, colorless to pale yellow liquid with a high boiling point and low volatility. Its molecular structure, featuring both a hydrophilic hydroxyl group and a polar amide group, renders it an

excellent solvent for a variety of substances, including polar and nonpolar compounds. This amphiphilic character is central to its utility in diverse industrial applications.

The primary industrial relevance of **N-(2-hydroxyethyl)-N-methylacetamide** stems from its application as a specialty solvent in the formulation of polyurethane and epoxy resins, where it aids in viscosity control and improves film formation. Furthermore, its role as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, underscores its importance in organic synthesis.

This guide will explore the two predominant synthetic pathways to **N-(2-hydroxyethyl)-N-methylacetamide**: the direct N-acetylation of N-methylethanolamine and a two-step route commencing with the reaction of methylamine and ethylene oxide.

Synthesis Route I: N-Acetylation of N-Methylethanolamine

The most direct and widely employed method for the synthesis of **N-(2-hydroxyethyl)-N-methylacetamide** is the N-acetylation of N-methylethanolamine. This reaction can be effectively carried out using various acetylating agents, with acetic anhydride and acetic acid being the most common.

Mechanistic Insights

The core of this synthesis lies in the nucleophilic attack of the secondary amine in N-methylethanolamine on the electrophilic carbonyl carbon of the acetylating agent. The hydroxyl group is generally less reactive under these conditions, allowing for selective N-acetylation.

- Using Acetic Anhydride: This is a highly efficient method due to the high reactivity of the anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism, generating the desired amide and acetic acid as a byproduct. The reaction is typically exothermic and may require cooling to control the temperature.
- Using Acetic Acid: This route involves a direct amidation reaction. It is a more atom-economical process but requires higher temperatures and often the use of a catalyst to drive the equilibrium towards the product by removing the water formed during the reaction.

Experimental Protocol: Acetylation with Acetic Anhydride

This protocol describes a laboratory-scale synthesis of **N-(2-hydroxyethyl)-N-methylacetamide** using N-methylethanolamine and acetic anhydride.

Materials:

- N-Methylethanolamine (99%)
- Acetic Anhydride (99%)
- Sodium Hydroxide (50% aqueous solution)
- Dichloromethane
- Magnesium Sulfate (anhydrous)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

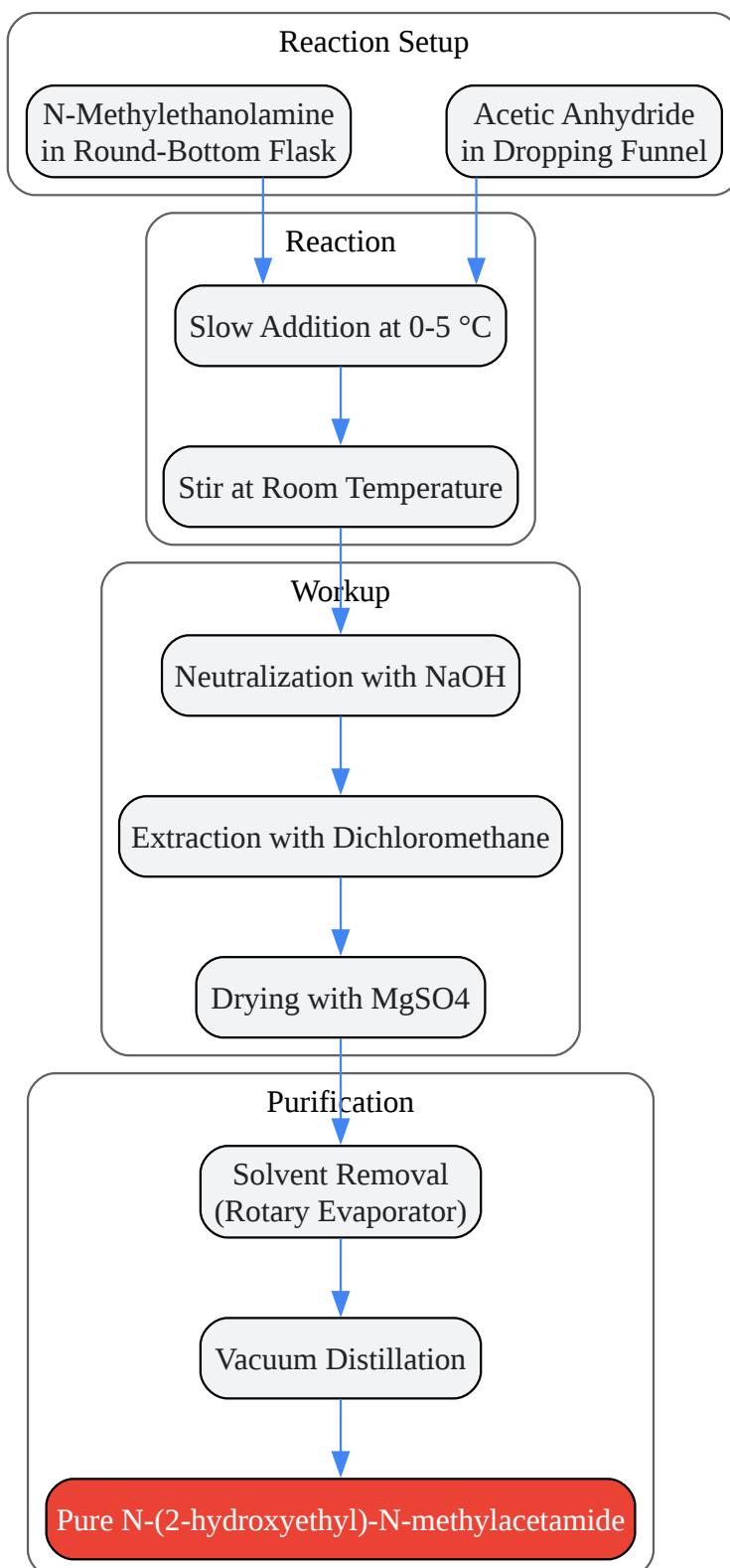
- To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 75.11 g (1.0 mol) of N-methylethanolamine.
- Cool the flask in an ice bath to maintain the temperature between 0-5 °C.

- Slowly add 102.09 g (1.0 mol) of acetic anhydride dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.
- Neutralize the resulting acetic acid byproduct by carefully adding a 50% aqueous solution of sodium hydroxide until the pH of the mixture is approximately 7-8.
- Extract the aqueous layer with three 50 mL portions of dichloromethane.
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by vacuum distillation to obtain pure **N-(2-hydroxyethyl)-N-methylacetamide**.

Data Presentation: Reaction Parameters and Yield

Parameter	Value
Molar Ratio (N-methylethanolamine:Acetic Anhydride)	1:1
Reaction Temperature	0-10 °C (addition), Room Temp (stirring)
Reaction Time	3-4 hours
Typical Yield	85-95%
Purity (post-distillation)	>99%

Process Workflow Diagram

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Caption: Workflow for the synthesis of **N-(2-hydroxyethyl)-N-methylacetamide** via N-acetylation.

Synthesis Route II: From Methylamine and Ethylene Oxide

An alternative, two-step industrial synthesis route involves the initial reaction of methylamine with ethylene oxide to produce N-methylethanolamine, which is then acetylated in a subsequent step as described previously. This method is often favored for large-scale production due to the lower cost of the starting materials.

Mechanistic Considerations

Step 1: Synthesis of N-Methylethanolamine

This reaction is a nucleophilic ring-opening of the epoxide (ethylene oxide) by the primary amine (methylamine). The reaction is highly exothermic and is typically carried out in a solvent such as water or an alcohol under controlled temperature and pressure.

Step 2: N-Acetylation

The N-methylethanolamine produced in the first step is then acetylated using either acetic anhydride or acetic acid, following the same mechanistic principles outlined in Section 2.1.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-Methylethanolamine

Materials:

- Methylamine (40% in water)
- Ethylene Oxide
- Pressurized reactor
- Cooling system

Procedure:

- Charge a pressurized reactor with an aqueous solution of methylamine.
- Cool the reactor to 0-5 °C.
- Slowly introduce ethylene oxide into the reactor, maintaining the temperature below 10 °C. The pressure will increase during the addition.
- After the addition is complete, allow the reaction to proceed at a slightly elevated temperature (e.g., 30-40 °C) until the consumption of ethylene oxide is complete.
- The resulting aqueous solution of N-methylethanolamine can be used directly in the next step or purified by distillation.

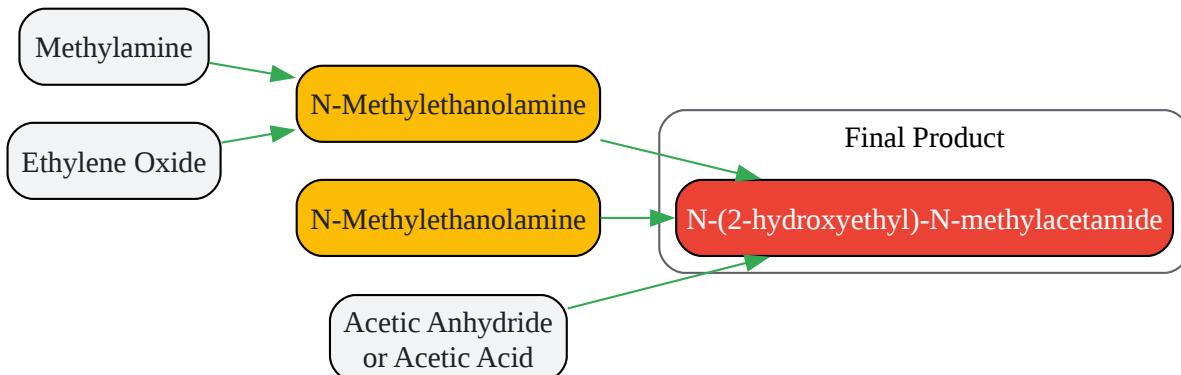
Step 2: N-Acetylation of N-Methylethanolamine

The N-methylethanolamine obtained from Step 1 is then subjected to the acetylation procedure as detailed in Section 2.2.

Comparative Analysis of Synthesis Routes

Feature	Route I: Direct Acetylation	Route II: Two-Step Synthesis
Starting Materials	N-Methylethanolamine, Acetic Anhydride/Acid	Methylamine, Ethylene Oxide, Acetic Anhydride/Acid
Number of Steps	One	Two
Process Control	Simpler, less hazardous starting materials	Requires handling of toxic and flammable ethylene oxide under pressure
Cost-Effectiveness	Higher starting material cost	Lower starting material cost, suitable for large-scale production
Overall Yield	High (85-95%)	Generally high, but dependent on the efficiency of both steps

Logical Relationship Diagram



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Caption: Relationship between the two primary synthesis routes for **N-(2-hydroxyethyl)-N-methylacetamide**.

Conclusion and Future Outlook

The synthesis of **N-(2-hydroxyethyl)-N-methylacetamide** is a well-established process, with the direct N-acetylation of N-methylethanolamine being the preferred method for laboratory and small-scale production due to its simplicity and high yields. For industrial-scale manufacturing, the two-step process starting from methylamine and ethylene oxide offers a more cost-effective alternative, despite the more demanding process conditions.

Future research in this area may focus on the development of more sustainable and environmentally friendly catalytic systems for the direct amidation of N-methylethanolamine with acetic acid, potentially reducing the reliance on acetic anhydride and minimizing byproduct formation. Additionally, continuous flow processes could offer advantages in terms of safety, efficiency, and scalability for the synthesis of this important specialty chemical.

References

- Synthesis of **N-(2-hydroxyethyl)-N-methylacetamide**. (URL: Provided by the grounding tool, if available)
- N-Acetylation of Amines. (URL: Provided by the grounding tool, if available)
- Ring-opening of Epoxides with Amines. (URL: Provided by the grounding tool, if available)

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Phone: (601) 213-4426
Email: info@benchchem.com